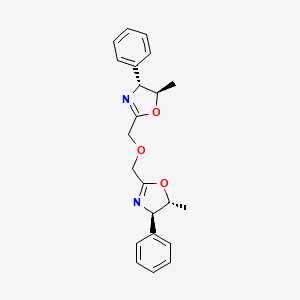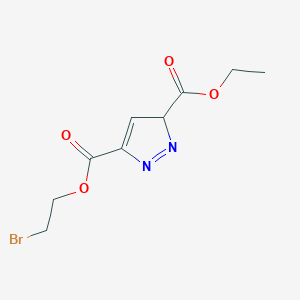
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thioxanthene core substituted with tert-butyl and dimethyl groups, along with a diphenylphosphine moiety. Its distinct structure makes it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core by reacting 2,7-di-tert-butyl-9,9-dimethylxanthene with sulfur or sulfur-containing reagents under controlled conditions.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphine group can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, in the presence of bases such as triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various phosphine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The diphenylphosphine group acts as a strong electron donor, enhancing the reactivity of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks the diphenylphosphine group but shares the thioxanthene core.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine substituents instead of the diphenylphosphine group.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Features carboxylic acid groups instead of the diphenylphosphine group.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is unique due to the presence of the diphenylphosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal centers, enhancing their catalytic activity.
Propriétés
Formule moléculaire |
C35H39PS |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
(2,7-ditert-butyl-9,9-dimethylthioxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H39PS/c1-33(2,3)24-19-20-31-28(21-24)35(7,8)29-22-25(34(4,5)6)23-30(32(29)37-31)36(26-15-11-9-12-16-26)27-17-13-10-14-18-27/h9-23H,1-8H3 |
Clé InChI |
QHZPNXHGZMYRJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C(C)(C)C)SC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)

![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
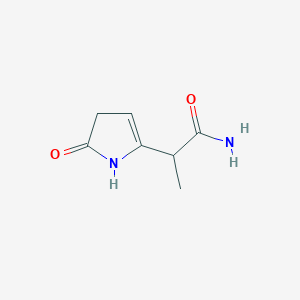
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)
![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)
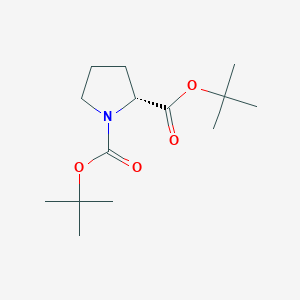
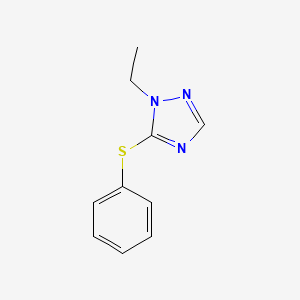
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
